Superior Antagonist Potency of a 4-(1H-Tetrazol-5-ylmethyl)phenol-Derived Compound Against Leukotriene Receptors
The leukotriene D4 (LTD4) antagonist LY163443, which is synthesized from 4-(1H-tetrazol-5-ylmethyl)phenol, demonstrates a more potent and selective pharmacological profile compared to the reference antagonist FPL 55712. This suggests the unique 4-(1H-tetrazol-5-ylmethyl)phenoxy moiety contributes to its enhanced activity [1].
| Evidence Dimension | Inhibition of LTD4-induced contraction (pA2 value) |
|---|---|
| Target Compound Data | LY163443: pA2 = 7.1 (against LTD4 on guinea pig ileum) |
| Comparator Or Baseline | FPL 55712: pA2 = 6.6 (against LTD4 on guinea pig ileum) |
| Quantified Difference | LY163443 (pA2 7.1) is approximately 3-fold more potent than FPL 55712 (pA2 6.6). |
| Conditions | Guinea pig ileum longitudinal smooth muscle strips in vitro. |
Why This Matters
This demonstrates that compounds incorporating the 4-(1H-tetrazol-5-ylmethyl)phenol fragment can achieve superior target potency, making this scaffold valuable for medicinal chemistry programs seeking enhanced efficacy over older reference compounds.
- [1] Fleisch, J. H., Rinkema, L. E., Haisch, K. D., Swanson-Bean, D., Goodson, T., Ho, P. P. K., & Marshall, W. S. (1986). Evaluation of LY163443, 1-[2-hydroxy-3-propyl-4-([4-(1H-tetrazol-5-ylmethyl)phenoxy]methyl)phenyl]ethanone, as a pharmacologic antagonist of leukotrienes D4 and E4. Naunyn-Schmiedeberg's Archives of Pharmacology, 333(1), 70-77. View Source
